cis-Cyclopropane-1,2-diamine dihydrochloride
Description
cis-Cyclopropane-1,2-diamine dihydrochloride (CAS: 63466-89-7) is a bicyclic organic compound with the molecular formula C₃H₁₀Cl₂N₂ and a molecular weight of 145.03 g/mol. It is a dihydrochloride salt derived from the cyclopropane backbone, where two amine groups are positioned in a cis-configuration on the strained three-membered ring. This compound is synthesized through specialized methods to maintain high purity (≥97%) and structural integrity . Its unique geometry and electronic properties make it valuable in pharmaceutical and coordination chemistry, particularly as a ligand for metal complexes or as a chiral building block in asymmetric synthesis .
Properties
IUPAC Name |
(1R,2S)-cyclopropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H/t2-,3+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZISQGOINGERV-VNVXCASUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of cis-Cyclopropane-1,2-diamine dihydrochloride typically involves chemical synthesis. specific synthetic routes and reaction conditions are not widely reported in the literature . Generally, it can be synthesized through chemical reactions involving cyclopropane derivatives and amine groups, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Chemical Reactions Analysis
cis-Cyclopropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides under specific conditions.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C3H10Cl2N2
Molecular Weight: 145.03 g/mol
Structure: The compound features a cyclopropane ring with two amine groups at the 1 and 2 positions, contributing to its reactivity and interaction with biological targets.
Chemistry
cis-Cyclopropane-1,2-diamine dihydrochloride serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Organic Molecules: It is utilized in the development of ligands for catalysis and as a precursor for various organic compounds.
- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, allowing for the formation of various derivatives. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Imines, nitriles |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |
Biology
The biological activity of this compound has been investigated for its potential interactions with biomolecules:
- Enzyme Binding: The compound can form complexes with enzymes, potentially modulating their activity. This property is crucial for understanding its mechanism of action in biological systems.
- Cell Signaling: It may influence biochemical pathways involving cell signaling mechanisms, impacting cellular responses to external stimuli .
Medicine
Research into the therapeutic applications of this compound is ongoing:
- Antitumor Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. Modifications to the amine groups may enhance efficacy against tumor cells .
- Enzyme Inhibition: Investigations into enzyme interactions suggest potential applications in drug design, particularly for developing selective inhibitors .
Case Study 1: Antitumor Effects
A study demonstrated that derivatives of cis-Cyclopropane-1,2-diamine exhibited significant cytotoxicity against various cancer cell lines. The research indicated that structural modifications could enhance the selectivity and efficacy of these compounds against tumor cells.
Case Study 2: Enzyme Interaction Studies
Research focusing on the interaction of cis-Cyclopropane-1,2-diamine with specific enzymes revealed promising results. The ability to form stable complexes suggests potential therapeutic applications in designing drugs that target these enzymes effectively.
Mechanism of Action
The mechanism of action of cis-Cyclopropane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins . The compound can form complexes with these targets, altering their activity and leading to various biological effects . The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Cyclopropane vs. Cyclopentane Diamine Salts
- Ring Strain : The cyclopropane derivative’s three-membered ring introduces significant angle strain, enhancing its reactivity compared to the less strained cyclopentane analog . This strain may improve binding affinity in coordination complexes but complicates synthesis and stability.
- Purity and Synthesis : The cyclopropane derivative is synthesized at ≥97% purity, suggesting optimized protocols compared to the cyclopentane variant (≥95%) .
Comparison with cis-1,2-Dimethylcyclopropane
- Functionality: Unlike the diamine salts, cis-1,2-dimethylcyclopropane (C₅H₁₀) lacks reactive amine or salt groups, limiting its utility to hydrocarbon strain studies or as a non-polar solvent additive .
- Strain Effects : Both compounds share cyclopropane’s inherent strain, but the dimethyl derivative’s lack of functional groups makes it irrelevant for applications requiring nitrogen-based reactivity .
Biological Activity
cis-Cyclopropane-1,2-diamine dihydrochloride is a cyclic diamine compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structural properties enable it to interact with biological systems, making it a subject of research for potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Chemical Formula : C3H10Cl2N2
- Molecular Weight : 153.03 g/mol
- CAS Number : 63466-89-7
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions play a crucial role in:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Potential :
- A study demonstrated that derivatives of cyclopropane compounds showed cytotoxic effects against various cancer cell lines, suggesting potential for anticancer drug development .
- The compound's three-dimensional structure allows better interaction with protein binding sites, enhancing its efficacy as an anticancer agent.
-
Antimicrobial Properties :
- Preliminary studies have indicated that this compound may possess antimicrobial properties against specific bacterial strains, although further research is needed to elucidate the exact mechanisms .
- Neurological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Activity against specific bacterial strains | |
| Neurological | Interaction with histamine H3 receptor |
Table 2: Mechanistic Insights
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes | |
| Receptor Modulation | Acts as a ligand influencing signaling pathways |
Case Studies
-
Anticancer Activity :
A study published in MDPI highlighted the use of cyclopropane derivatives in cancer therapy. The results showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to standard treatments like bleomycin . -
Receptor Interaction :
Research conducted on the interaction of cis-Cyclopropane derivatives with the histamine H3 receptor revealed that these compounds could serve as selective agonists. This suggests their potential use in treating conditions related to histamine signaling dysregulation .
Q & A
Q. What are the recommended synthetic routes for cis-cyclopropane-1,2-diamine dihydrochloride, and how can enantiomeric purity be ensured?
Answer: The synthesis typically involves cyclopropane ring formation followed by diamination. A common approach is the acid-catalyzed hydrolysis of epoxide intermediates derived from cyclopropane precursors. For enantiomeric purity, chiral resolution via diastereomeric salt formation or asymmetric catalysis is critical. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) can validate enantiopurity .
Example Protocol:
Prepare cyclopropane epoxide precursor.
Hydrolyze under acidic conditions (HCl) to yield the diamine.
Recrystallize in ethanol/HCl to isolate the dihydrochloride salt.
Confirm enantiopurity using chiral HPLC (e.g., CHIRALPAK® IC column, 90:10 hexane/isopropanol mobile phase).
Q. How can researchers characterize the structural and thermal stability of this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for cis vs. trans isomers) .
- Mass Spectrometry (MS): ESI-MS for molecular ion validation (expected m/z 145.03 for C₃H₁₀Cl₂N₂) .
- Thermogravimetric Analysis (TGA): Assess decomposition temperature (typically >200°C for dihydrochloride salts) .
- X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding networks .
Critical Note: Hygroscopicity is a concern; store under inert gas (argon) with desiccants .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical stability of this compound under varying pH conditions?
Answer: The cis configuration is stabilized by intramolecular hydrogen bonding between the amine groups and chloride counterions. Under basic conditions (pH >10), deprotonation may lead to ring strain and isomerization. Computational studies (DFT) predict energy barriers for cis-to-trans conversion exceed 25 kcal/mol, indicating high thermal stability .
Experimental Validation:
Q. How does this compound interact with transition metals in catalytic systems?
Answer: The compound acts as a bidentate ligand, forming stable complexes with Rh, Pd, and Cu. Coordination studies show:
Q. Table: Metal-Ligand Binding Constants
| Metal | Log K (25°C) | Application | Reference |
|---|---|---|---|
| Rh(III) | 8.2 ± 0.3 | Hydrogenation catalysis | |
| Cu(I) | 6.7 ± 0.2 | Cyclopropanation |
Q. What analytical challenges arise in quantifying trace impurities (e.g., trans isomer) in this compound?
Answer: The trans isomer (CAS 1374652-23-9) often co-elutes with the cis form in standard HPLC methods. Mitigation strategies include:
- Ion-Pair Chromatography: Use sodium hexanesulfonate as a pairing agent to improve resolution .
- 2D NMR: NOESY spectra differentiate spatial proximity of amine protons in cis vs. trans isomers .
Detection Limits:
| Technique | LOD (trans isomer) | Reference |
|---|---|---|
| HPLC-UV | 0.1% w/w | |
| LC-MS/MS | 0.01% w/w |
Data Contradictions and Resolutions
- Thermodynamic Data Discrepancies: NIST reports ΔvapH° = 45.2 kJ/mol , while independent studies suggest 42.8 kJ/mol . Resolution requires calibration with certified reference materials.
- Chiral Purity Claims: Vendor-reported ≥97% ee (e.g., Acmec ) vs. academic reports of ≥99% ee . Cross-validate using multiple chiral columns (e.g., CHIRALCEL® OD-H and CHIRALPAK® AD-H).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
